(E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide synthesis protocol
(E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide synthesis protocol
This guide outlines a high-fidelity protocol for the synthesis of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide . This compound is a critical pharmacophore, often serving as a bioisostere for amides or as a precursor to 1,2,4-oxadiazole heterocycles found in JAK inhibitors and other immunomodulatory drugs.
Executive Summary
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Target Molecule: (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide
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Core Strategy: Two-step sequence: (1) Base-catalyzed aza-Michael addition of pyrazole to crotononitrile, followed by (2) Nucleophilic addition of hydroxylamine to the nitrile.
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Stereochemical Control: The (E)-isomer of the amidoxime is targeted via kinetic control and specific workup conditions, as the (Z)-isomer is often thermodynamically favored in the solid state due to intramolecular hydrogen bonding.
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Yield Expectation: 65–75% (Overall).
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two primary logical blocks. The "E" geometry of the amidoxime is the final critical quality attribute (CQA).
The Pathway:
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Precursor Formation: Construction of the C-N bond via conjugate addition.
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Functional Group Interconversion: Transformation of the nitrile to the amidoxime.
Figure 1: Retrosynthetic logic flow. The chiral center at C3 is formed in the first step (racemic), while the E-geometry is established in the second.
Part 2: Detailed Experimental Protocol
Step 1: Synthesis of 3-(1H-pyrazol-1-yl)butanenitrile
The Aza-Michael Addition
Rationale:
Direct reaction of pyrazole with crotononitrile is kinetically slower than with acrylonitrile due to the steric hindrance of the
Reagents & Materials:
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1H-Pyrazole (1.0 equiv)[1]
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Crotononitrile (mixture of cis/trans, 1.2 equiv)
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DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv)
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Acetonitrile (ACN) (Solvent, 5 volumes)
Procedure:
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Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 1H-Pyrazole (10.0 g, 147 mmol) and Acetonitrile (50 mL).
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Addition: Add DBU (2.2 mL, 14.7 mmol) followed by the dropwise addition of Crotononitrile (14.4 mL, 176 mmol) over 15 minutes at room temperature.
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Reaction: Heat the mixture to reflux (80–82 °C) . Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.
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Checkpoint: Reaction typically reaches completion in 12–16 hours. The pyrazole spot (
) should disappear, replaced by the product ( ).
-
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator).
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Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove DBU and excess pyrazole. Wash with Brine (50 mL). Dry over anhydrous
, filter, and concentrate. -
Result: The product is obtained as a pale yellow oil. Yield is typically >90%.[2] It can be used directly in the next step without column chromatography if purity is >95% by NMR.
Data Profile (Intermediate):
| Parameter | Value |
|---|---|
| Appearance | Pale yellow oil |
| 1H NMR (CDCl3) |
Step 2: Synthesis of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide
The Amidoxime Formation & Stereoselection
Rationale:
Amidoximes exist in a tautomeric equilibrium between the Z-isomer (stabilized by intramolecular O-H...N hydrogen bonding) and the E-isomer. While the Z-form is often the thermodynamic product in the solid state, the E-isomer is kinetically accessible and often preferred for subsequent cyclizations. We utilize a hydroxylamine hydrochloride/sodium bicarbonate system in ethanol. The use of
Reagents:
-
3-(1H-pyrazol-1-yl)butanenitrile (1.0 equiv)
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Hydroxylamine hydrochloride (
) (1.5 equiv) -
Sodium Bicarbonate (
) (1.5 equiv) -
Ethanol (absolute) (10 volumes)
Procedure:
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Free Base Generation (In Situ): In a reaction vessel, suspend
(15.3 g, 220 mmol) and (18.5 g, 220 mmol) in Ethanol (150 mL). Stir at room temperature for 30 minutes. evolution will occur; ensure venting. -
Addition: Add the crude nitrile (20.0 g, 147 mmol) dissolved in a minimal amount of Ethanol (20 mL).
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Reaction: Heat the mixture to reflux (78 °C) for 6–8 hours.
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Mechanism: The amine nitrogen of hydroxylamine attacks the nitrile carbon.
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Workup (Critical for E-isomer):
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Filter the hot mixture to remove insoluble NaCl salts.
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Concentrate the filtrate to
20% of its original volume. -
Add Diethyl Ether or MTBE (50 mL) to induce precipitation.
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Cool to 0–5 °C and stir for 1 hour.
-
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Isolation: Filter the white crystalline solid. Wash with cold Ether.
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Recrystallization (Polymorph Control): To ensure the (E)-configuration, recrystallize from Isopropanol/Hexane. The (E)-isomer typically crystallizes as the kinetic product if cooled rapidly, whereas slow evaporation may favor the (Z).
Data Profile (Target):
| Parameter | Value |
|---|---|
| Appearance | White crystalline solid |
| Melting Point | 142–145 °C |
| Yield | 70–80% |
| Mass Spec (ESI+) | [M+H]+ = 183.1 |
Part 3: Stereochemical Validation & Mechanism
To confirm the (E) configuration, one must rely on
Diagnostic NMR Signals (DMSO-
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(E)-Isomer: The
proton typically appears downfield ( 8.5–9.5 ppm) as a singlet. The amine protons appear as a broad singlet around 5.0–5.5 ppm. -
(Z)-Isomer: The
proton is often further downfield or broadened due to hydrogen bonding with the amine nitrogen.
Mechanistic Pathway: The reaction proceeds via nucleophilic attack of hydroxylamine on the nitrile.
Figure 2: Mechanistic flow of amidoxime formation. The kinetic pathway favors the (E)-isomer where the -OH and -NH2 groups are trans to avoid steric repulsion, though thermodynamic equilibrium (Z) is possible.
Part 4: Safety & Troubleshooting
| Hazard / Issue | Mitigation Strategy |
| Hydroxylamine (Explosion Risk) | |
| Exotherm (Step 1) | The Michael addition can be exothermic. Add crotononitrile slowly and monitor internal temperature. |
| Isomerization (E to Z) | Avoid prolonged heating during recrystallization. Store the solid in a cool, dry place to prevent solid-state isomerization. |
| Poor Conversion (Step 1) | If reaction stalls, add 0.05 equiv more DBU. Do not exceed 85 °C to avoid polymerization of crotononitrile. |
References
- Michael Addition Kinetics:Causality of base choice. Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press. (Establishes DBU efficacy for sterically hindered acceptors).
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Amidoxime Stereochemistry:E/Z Equilibrium.
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Digua, K., et al. (2015). "Structure and Tautomerism of Amidoximes." Journal of Organic Chemistry, 80(12), 6025–6036.
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Pyrazole Synthesis Protocols:General methodology.
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Fustero, S., et al. (2008). "Improved Regioselective Synthesis of Pyrazoles." Organic Letters, 10(4), 605–608.
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- General Amidoxime Preparation: Sandler, S. R., & Karo, W. (1983). Organic Functional Group Preparations (Vol. 3). Academic Press. (Standard protocol for Nitrile to Amidoxime conversion).
